![molecular formula C13H29OPSi B14295410 2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one CAS No. 116458-27-6](/img/structure/B14295410.png)
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one is an organophosphorus compound with a unique structure that includes a triethylsilyl group and a phosphanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one typically involves the reaction of 2-methylpropan-1-one with triethylsilyl chloride and a phosphanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound.
科学研究应用
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triethylsilyl group can enhance the compound’s stability and facilitate its binding to specific sites. The phosphanyl group can participate in various chemical transformations, making the compound versatile in different applications.
相似化合物的比较
Similar Compounds
2-Methyl-1-propanol: A simpler alcohol with similar structural features but lacking the phosphanyl and triethylsilyl groups.
2-Hydroxy-2-methyl-1-phenyl-propan-1-one: A compound with a hydroxyl group and a phenyl group, used in different applications.
Uniqueness
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one is unique due to the presence of both the triethylsilyl and phosphanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
116458-27-6 |
|---|---|
分子式 |
C13H29OPSi |
分子量 |
260.43 g/mol |
IUPAC 名称 |
2-methyl-1-[propan-2-yl(triethylsilyl)phosphanyl]propan-1-one |
InChI |
InChI=1S/C13H29OPSi/c1-8-16(9-2,10-3)15(12(6)7)13(14)11(4)5/h11-12H,8-10H2,1-7H3 |
InChI 键 |
TVDWIHCACJIIKK-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)P(C(C)C)C(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


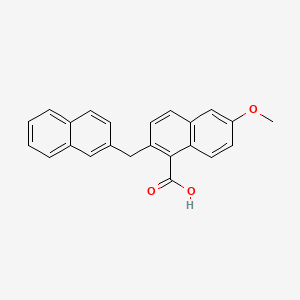
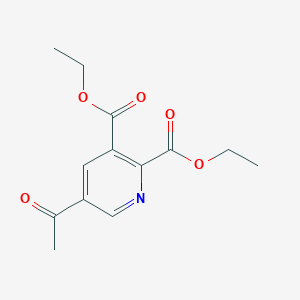
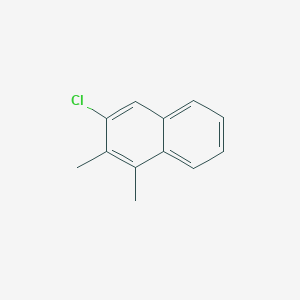
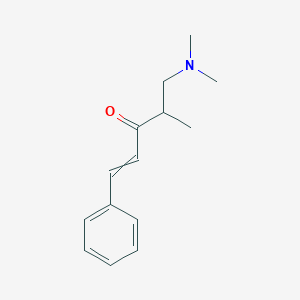
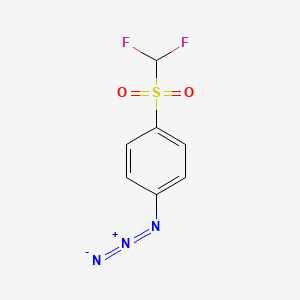

![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
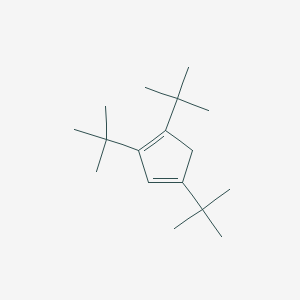
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)

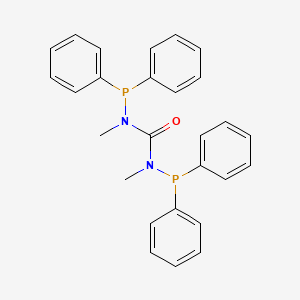
![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)

